2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone
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Overview
Description
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-fluorobenzophenone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzophenone core substituted with a fluorine atom and a spirocyclic moiety containing both oxygen and nitrogen atoms. The presence of these functional groups imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-fluorobenzophenone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Spirocyclic Intermediate: The spirocyclic moiety can be synthesized through a cyclization reaction involving a diol and an amine under acidic or basic conditions.
Attachment to Benzophenone: The spirocyclic intermediate is then coupled with a benzophenone derivative. This step often involves nucleophilic substitution reactions where the spirocyclic moiety acts as a nucleophile attacking an electrophilic carbon on the benzophenone.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-fluorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzene ring, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted benzophenone derivatives
Scientific Research Applications
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-fluorobenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic areas.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-fluorobenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, while the fluorine atom can enhance its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-methylbenzophenone
- 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-chlorobenzophenone
Uniqueness
Compared to similar compounds, 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-fluorobenzophenone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic molecules, making this compound particularly valuable in medicinal chemistry for drug design and development.
This detailed overview provides a comprehensive understanding of 2-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-3’-fluorobenzophenone, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3/c22-18-6-3-5-16(14-18)20(24)19-7-2-1-4-17(19)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEMXCIJWBBQKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643761 |
Source
|
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-04-2 |
Source
|
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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